The synthesis of Butofilolol-d9 typically involves a multi-step process, often utilizing advanced organic synthesis techniques. A common approach includes:
Technical details regarding the synthesis include monitoring reaction progress using thin-layer chromatography (TLC) and characterizing the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The molecular structure of Butofilolol-d9 can be represented as follows:
Spectroscopic data such as infrared (IR) and NMR spectra provide insights into functional groups present in the molecule. For instance, characteristic peaks in the IR spectrum indicate the presence of hydroxyl groups and aromatic systems .
Butofilolol-d9 undergoes several chemical reactions that are significant for its biological activity:
The kinetics of these reactions can be studied using various biochemical assays to determine binding affinities and inhibitory constants .
The mechanism of action for Butofilolol-d9 involves:
Data from pharmacological studies indicate that these effects contribute to improved outcomes in patients with cardiovascular conditions .
Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide additional insights into thermal properties and stability profiles .
Butofilolol-d9 has several scientific uses, particularly in pharmacology:
Research continues into its potential applications beyond cardiology, including its effects on metabolic disorders and anxiety-related conditions .
Butofilolol-d9 is a deuterated analog of the beta-blocker butofilolol, where nine hydrogen atoms are replaced by deuterium (²H or D). This isotopic substitution occurs at specific positions to maximize metabolic stability while retaining the parent compound's pharmacological activity. The molecular formula is C₁₇H₁₇D₉FNO₃, with a molar mass of 320.45 g/mol—approximately 9 amu higher than non-deuterated butofilolol (C₁₇H₂₆FNO₃, 311.40 g/mol) [6]. Deuterium incorporation is strategically positioned in the tert-butylamino group [(CD₃)₃C-ND-] and the butanone side chain (-C(=O)CD₂CD₂CD₃), as these sites are prone to oxidative metabolism in the parent molecule.
Table 1: Isotopic Composition of Butofilolol-d9
Position | Atom Type | Isotope | Count |
---|---|---|---|
Butanone alkyl chain | Aliphatic -CH₂-/-CH₃ | Deuterium (D) | 7 |
tert-Butyl group | Aliphatic -CH₃ | Deuterium (D) | 9 |
Secondary amine | -NH- | Hydrogen (H) | 1 |
Aromatic ring | -H | Hydrogen (H) | 3 |
According to IUPAC guidelines [8], the systematic name for butofilolol-d9 is:(RS)-1-[2-[3-[(1,1,1,2,2,2-Hexadeuterio-3,3,3-trideuteriopropan-2-yl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-one.
The compound retains the racemic stereochemistry of the parent drug, featuring a chiral center at the carbon bearing the secondary alcohol group (Fig. 1). Per IUPAC graphical representation standards [1], stereochemistry is denoted using solid wedges for bonds projecting above the plane and hashed wedges for those below. However, as butofilolol-d9 is typically used as a racemate, stereochemical descriptors specify the (RS) configuration.
Fig. 1: Structural Diagram of Butofilolol-d9
O ║ CD₂-CD₂-CD₃ | C ╱ ╲ F-◯ O-CH₂-CH(OH)-CH₂-N-C(CD₃)₃ ╲ ╱ ◯ | NH₂
Deuteration induces minimal changes to the covalent structure but significantly alters physicochemical properties:
Table 2: Key IR Band Shifts in Deuterated vs. Non-Deuterated Butofilolol
Vibration Mode | Non-Deuterated (cm⁻¹) | Butofilolol-d9 (cm⁻¹) | Shift (Δcm⁻¹) |
---|---|---|---|
ν(C-H) aliphatic | 2970, 2930, 2875 | 2970, 2930, 2875* | Unchanged |
ν(C-D) aliphatic | - | 2180, 2120, 2070 | New peaks |
ν(C=O) ketone | 1715 | 1715 | Unchanged |
δ(O-H) | 3400–3600 (broad) | 3400–3600 (broad) | Unchanged |
*Residual C-H from aromatic/amine positions
Nuclear Magnetic Resonance (NMR)1H NMR and 13C NMR spectra confirm deuterium incorporation and molecular integrity [9]:
Table 3: Comparative 13C NMR Assignments
Carbon Site | Butofilolol (ppm) | Butofilolol-d9 (ppm) | Splitting Change |
---|---|---|---|
C=O (ketone) | 196.5 | 196.5 | Singlet → Singlet |
-CH₂- (butanone α) | 35.2 | 35.2 | Triplet → Triplet |
-CH₃ (butanone β) | 18.1 | - | Quartet → Absent |
C(CD₃)₃ | 50.1 | 50.1 | Singlet → Septet |
Aromatic C-F | 162.1 | 162.1 | Singlet → Singlet |
Infrared (IR) SpectroscopyKey bands observed (KBr pellet) [5] [9]:
Mass Spectrometry (MS)High-resolution MS (ESI+) shows [9]:
Table 4: Characteristic MS Fragments of Butofilolol-d9
m/z | Relative Intensity (%) | Fragment Ion | Deuteration Sites |
---|---|---|---|
321.45 | 100.0 | [M+H]⁺ | All 9D sites intact |
166.1 | 68.3 | [C₁₀H₁₂FO₃]⁺ | Aromatic + alcohol |
138.0 | 42.1 | [C₈H₈FO₂]⁺ | Aromatic + alcohol |
92.0 | 29.6 | [C₆H₅F]⁺ | Non-deuterated |
Structural Validation Workflow
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7